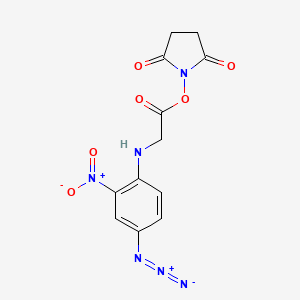
Hexanamide, N,N'-1,5-pentanediylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanamide, N,N’-1,5-pentanediylbis- is a chemical compound with the molecular formula C6H13NO. It is a fatty amide derived from hexanoic acid and is known for its various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanamide, N,N’-1,5-pentanediylbis- can be synthesized through the reaction of hexanoic acid with ammonia or amines under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of hexanamide, N,N’-1,5-pentanediylbis- often involves the use of catalysts to increase the reaction rate and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Hexanamide, N,N’-1,5-pentanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted amides
Aplicaciones Científicas De Investigación
Hexanamide, N,N’-1,5-pentanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of hexanamide, N,N’-1,5-pentanediylbis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexanamide: A simpler amide with similar properties but different applications.
Pentamidine: An antifungal agent with a different mechanism of action and therapeutic use.
Hexamidine: An antiseptic with distinct biological activities .
Uniqueness
Hexanamide, N,N’-1,5-pentanediylbis- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse molecular targets. Its versatility makes it valuable in multiple fields of research and industry .
Propiedades
Número CAS |
58962-42-8 |
|---|---|
Fórmula molecular |
C17H34N2O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
N-[5-(hexanoylamino)pentyl]hexanamide |
InChI |
InChI=1S/C17H34N2O2/c1-3-5-8-12-16(20)18-14-10-7-11-15-19-17(21)13-9-6-4-2/h3-15H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
NSHTYTNISNANCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCCCCCNC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)

![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)

![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)





